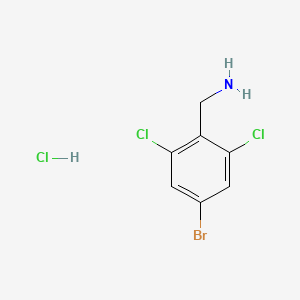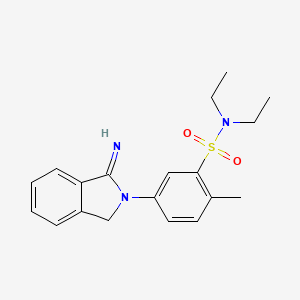
Cumyl-pegaclone
Vue d'ensemble
Description
Cumyl-pegaclone, also known as SGT-151, is a gamma-carboline based synthetic cannabinoid . It has been sold as a designer drug . The gamma-carboline core structure seen in Cumyl-pegaclone had not previously been encountered in a designer cannabinoid .
Synthesis Analysis
Cumyl-pegaclone and its analogs were synthesized and characterized by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-quadrupole time-of-flight-MS (LC-QTOF-MS) .Molecular Structure Analysis
Cumyl-pegaclone has a molecular formula of C25H28N2O . Its average mass is 372.503 Da and its monoisotopic mass is 372.220154 Da .Physical And Chemical Properties Analysis
Cumyl-pegaclone has a molecular formula of C25H28N2O . Its average mass is 372.503 Da and its monoisotopic mass is 372.220154 Da .Applications De Recherche Scientifique
Forensic Toxicology
Cumyl-PEGACLONE is a synthetic cannabinoid that has been detected in forensic casework . It has been involved in several cases of death, making it a significant substance of interest in forensic toxicology . The study of its effects and presence in postmortem samples can provide valuable information for forensic investigations .
Cardiac Research
Research has been conducted to understand the cardiac effects of 5F-Cumyl-PEGACLONE . Using animal models, studies have aimed to uncover possible cardiovascular adverse effects of this synthetic cannabinoid . Findings suggest that 5F-Cumyl-PEGACLONE can cause severe cardiac adverse effects like arrhythmias or myocardial infarctions .
Drug Market Analysis
Cumyl-PEGACLONE has been found to dominate the German synthetic cannabinoid market . Understanding its prevalence can provide insights into drug trends and inform public health responses .
Legal Medicine
The legal implications of Cumyl-PEGACLONE use are also a subject of research . As a synthetic cannabinoid, it falls under legal scrutiny and its detection can have legal consequences .
Analytical Chemistry
Cumyl-PEGACLONE serves as an analytical reference standard . It is used in the calibration of instruments and the development of new analytical methods .
Study of New Psychoactive Substances (NPS)
Cumyl-PEGACLONE is part of a class of designer drugs known as synthetic cannabinoids . Its study contributes to the broader understanding of NPS, their effects, and their risks .
Safety And Hazards
Propriétés
IUPAC Name |
5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-4-5-11-17-26-21-15-10-9-14-20(21)23-22(26)16-18-27(24(23)28)25(2,3)19-12-7-6-8-13-19/h6-10,12-16,18H,4-5,11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHWTKXMUJLSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138656 | |
| Record name | Cumyl-pegaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cumyl-pegaclone | |
CAS RN |
2160555-55-3 | |
| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,5-dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2160555-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SGT-151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cumyl-pegaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGT-151 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2RV7EIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




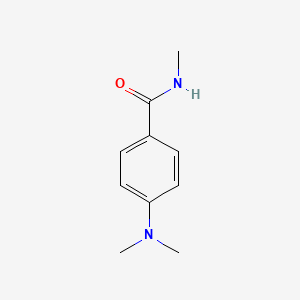

![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)
![Ethyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28-octamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B1654172.png)
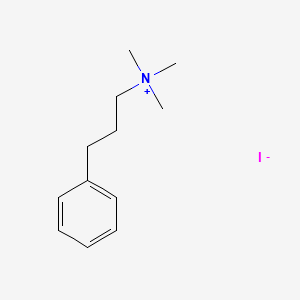

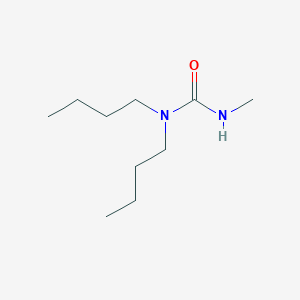
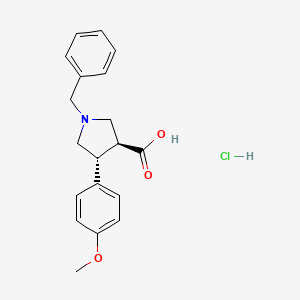
![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanamine](/img/structure/B1654180.png)
![Benzyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1654181.png)
